molecular formula C8H7ClFNO B2501492 4-Chloro-2-fluoro-5-methylbenzamide CAS No. 1807267-72-6

4-Chloro-2-fluoro-5-methylbenzamide

Cat. No.: B2501492
CAS No.: 1807267-72-6
M. Wt: 187.6
InChI Key: DHIZUPDATIEBPB-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-5-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO It is a derivative of benzamide, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-5-methylbenzamide typically involves the introduction of chloro, fluoro, and methyl groups onto a benzamide core. One common method is through electrophilic aromatic substitution reactions. For instance, starting with 4-chloro-2-fluoroaniline, the methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst . The resulting intermediate can then be converted to the benzamide derivative through an amide formation reaction using appropriate reagents such as thionyl chloride and ammonia.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by amide formation. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, potentially converting the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amines

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

4-Chloro-2-fluoro-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluoro-5-methylbenzoic acid
  • 4-Chloro-2-fluoro-5-methylbenzylamine
  • 4-Chloro-2-fluoro-5-methylbenzyl alcohol

Uniqueness

4-Chloro-2-fluoro-5-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and methyl groups on the benzene ring can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-fluoro-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIZUPDATIEBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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